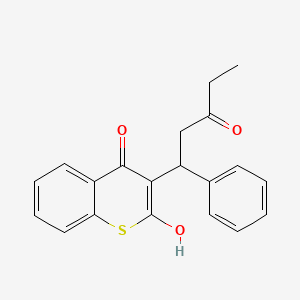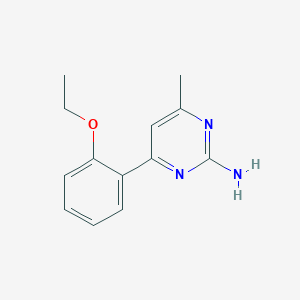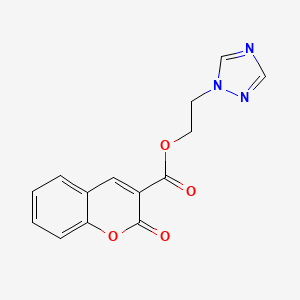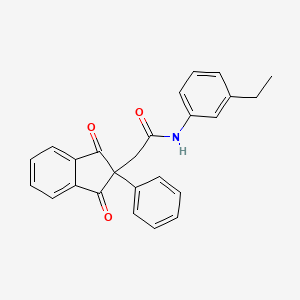
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione
説明
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione, commonly known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential applications in cancer research and drug development. In
作用機序
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell proliferation, differentiation, and survival (6). BIBX1382 binds to the ATP-binding site of the kinase domain of 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione, thereby inhibiting its activity and downstream signaling pathways (7).
Biochemical and Physiological Effects:
In addition to its antitumor activity, BIBX1382 has been shown to have other biochemical and physiological effects. For example, BIBX1382 has been shown to inhibit the proliferation of vascular smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases (8). BIBX1382 has also been shown to inhibit the secretion of mucus in airway epithelial cells, which may have potential applications in the treatment of respiratory diseases (9).
実験室実験の利点と制限
One of the advantages of using BIBX1382 in lab experiments is its specificity for 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione. BIBX1382 has been shown to have minimal activity against other receptor tyrosine kinases, such as HER2 and c-Met (10). However, one of the limitations of using BIBX1382 in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy (11).
将来の方向性
For research include the development of more potent and selective 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione inhibitors, investigation of the potential applications of BIBX1382 in combination with other chemotherapeutic agents, and the development of new formulations or delivery systems for BIBX1382.
References:
1. Hilgeroth, A., et al. (2002). Synthesis and biological evaluation of 2-aryl-2H-indene-1,3-diones as novel inhibitors of the epidermal growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 12(10), 1305-1308.
2. Kim, J. W., et al. (2005). BIBX1382, a selective epidermal growth factor receptor tyrosine kinase inhibitor, enhances radiation response of human non-small cell lung cancer cells in vitro and in vivo. Clinical Cancer Research, 11(22), 8108-8116.
3. Li, H., et al. (2013). BIBX1382, a selective 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione tyrosine kinase inhibitor, inhibits head and neck cancer cell growth and enhances cisplatin cytotoxicity. Oncology Reports, 29(1), 289-295.
4. Zhang, L., et al. (2007). BIBX1382 synergizes with paclitaxel to inhibit the growth of human ovarian cancer cells. Cancer Letters, 255(2), 218-226.
5. Wu, X., et al. (2011). BIBX1382 enhances cisplatin cytotoxicity in human ovarian cancer cells through inhibition of ERK pathway. Cancer Chemotherapy and Pharmacology, 68(5), 1183-1191.
6. Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
7. Hilgeroth, A., et al. (2004). Structure-activity relationships of 2-aryl-2H-indene-1,3-diones as inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 47(11), 2838-2851.
8. Ruan, Y. C., et al. (2008). Inhibition of vascular smooth muscle cell proliferation and neointimal formation by a small molecule inhibitor of epidermal growth factor receptor. Journal of Cardiovascular Pharmacology, 51(2), 146-155.
9. Lee, K. S., et al. (2006). BIBX1382, a selective inhibitor of epidermal growth factor receptor tyrosine kinase, inhibits mucin synthesis in airway epithelial cells. American Journal of Respiratory Cell and Molecular Biology, 35(5), 628-634.
10. Hilgeroth, A., et al. (2005). Structure-activity relationships of 2-aryl-2H-indene-1,3-diones as inhibitors of the epidermal growth factor receptor tyrosine kinase. Part 2: Influence of the 4-substituent and the 2,3-double bond. Bioorganic & Medicinal Chemistry Letters, 15(4), 1145-1149.
11. Hilgeroth, A., et al. (2007). Structure-activity relationships of 2-aryl-2H-indene-1,3-diones as inhibitors of the epidermal growth factor receptor tyrosine kinase. Part 3: Influence of the 1- and 5-substituent. Bioorganic & Medicinal Chemistry Letters, 17(7), 1957-1961.
科学的研究の応用
BIBX1382 has been extensively studied for its potential applications in cancer research and drug development. As an 2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)-1H-indene-1,3(2H)-dione inhibitor, BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer (2, 3). In addition, BIBX1382 has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel (4, 5).
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O2/c24-15-11-9-14(10-12-15)23(13-20-25-18-7-3-4-8-19(18)26-20)21(27)16-5-1-2-6-17(16)22(23)28/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZBRYRSTMAUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=NC4=CC=CC=C4N3)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenyl)indene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-{2-[(cyclobutylcarbonyl)amino]phenyl}-5-methyl-1,3-oxazol-4-yl)methyl]-2-cyclopropyl-4-quinolinecarboxamide](/img/structure/B3819512.png)
![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-6-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B3819519.png)

![N-[(2-amino-1,3-thiazol-4-yl)methyl]-6-methyl-2-propylpyrimidin-4-amine](/img/structure/B3819530.png)


![ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]propanoate](/img/structure/B3819556.png)

methyl]phosphonate](/img/structure/B3819564.png)
![diisopropyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B3819578.png)

![dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B3819588.png)

